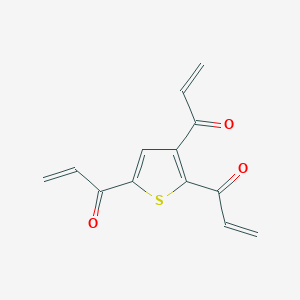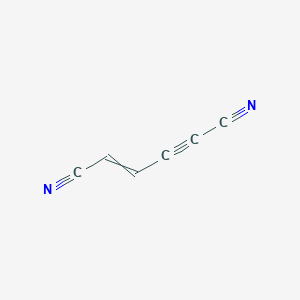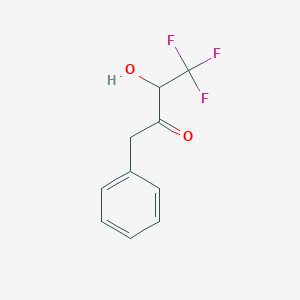![molecular formula C21H21NO B14288574 3,3,5-Trimethyl-11-(prop-2-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazole CAS No. 138372-95-9](/img/structure/B14288574.png)
3,3,5-Trimethyl-11-(prop-2-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5-Trimethyl-11-(prop-2-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazole is a complex organic compound with a unique structure that includes a pyrano ring fused to a carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethyl-11-(prop-2-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazole typically involves multi-step organic reactions. The process often starts with the preparation of the carbazole core, followed by the introduction of the pyrano ring and the prop-2-en-1-yl group. Common reagents used in these reactions include alkyl halides, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethyl-11-(prop-2-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
3,3,5-Trimethyl-11-(prop-2-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,5-Trimethyl-11-(prop-2-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethyl-11-(prop-2-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazole: shares structural similarities with other carbazole derivatives and pyrano-fused compounds.
Benzene, 1,2,3-trimethoxy-5-(1-propenyl)-, (E)-: Another compound with a similar prop-2-en-1-yl group.
4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: A compound with a similar structural motif.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
CAS No. |
138372-95-9 |
|---|---|
Molecular Formula |
C21H21NO |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3,3,5-trimethyl-11-prop-2-enylpyrano[3,2-a]carbazole |
InChI |
InChI=1S/C21H21NO/c1-5-12-22-18-9-7-6-8-15(18)17-13-14(2)20-16(19(17)22)10-11-21(3,4)23-20/h5-11,13H,1,12H2,2-4H3 |
InChI Key |
YOUCTNGHRQYLEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C1OC(C=C3)(C)C)N(C4=CC=CC=C42)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


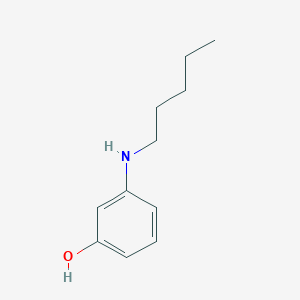
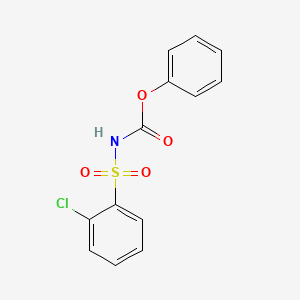
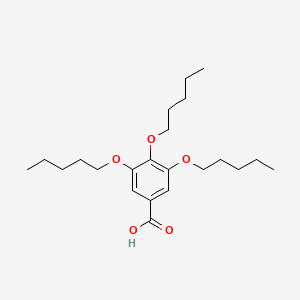
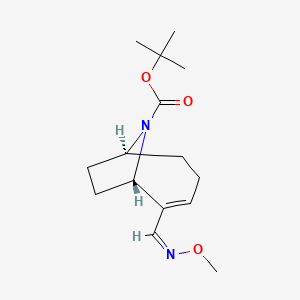
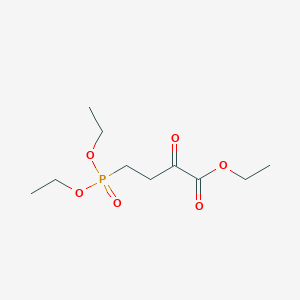
![1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14288534.png)
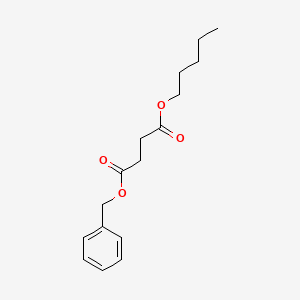
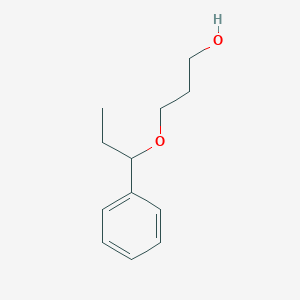
![N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine](/img/structure/B14288550.png)

![2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14288569.png)
